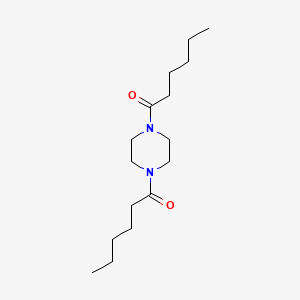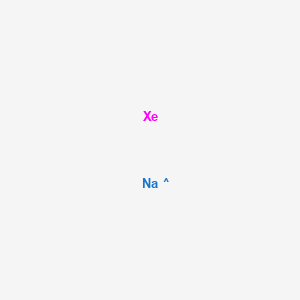
Sodium;xenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium xenon compounds are a fascinating class of materials that combine the properties of sodium and xenon Xenon, a noble gas, was long thought to be chemically inert until the discovery of xenon compounds in the 1960s
Méthodes De Préparation
Sodium xenon compounds can be synthesized under high-pressure conditions. Using crystal structure prediction software based on the ab initio evolutionary algorithm, researchers have identified stable compounds of xenon and sodium at pressures below 100 GPa. Three stable compounds, NaXe, NaXe₃, and NaXe₄, have been discovered. The NaXe compound belongs to a well-known cubic CsCl structure type, while NaXe₄ has a structure common in amphiboles, and NaXe₃ has a unique structure analogous to the “post-perovskite” orthorhombic CaIrO₃-type structure .
Analyse Des Réactions Chimiques
Sodium xenon compounds undergo various types of chemical reactions, including oxidation and reduction. For example, xenon can form stable fluorides at ambient pressure and stable oxides at pressures above 74 GPa. The reactions typically involve the use of fluorine or oxygen as reagents. The major products formed from these reactions include xenon difluoride (XeF₂), xenon tetrafluoride (XeF₄), and xenon hexafluoride (XeF₆) .
Applications De Recherche Scientifique
Sodium xenon compounds have several scientific research applications. They are used in high-pressure studies to understand the behavior of inert gases under extreme conditions. These compounds are also of interest in materials science due to their unique structures and potential metallic properties. Additionally, sodium xenon compounds can be used in the study of chemical bonding and reactivity, providing insights into the interactions between noble gases and other elements .
Mécanisme D'action
The mechanism by which sodium xenon compounds exert their effects involves the formation of stable chemical bonds under high-pressure conditions. The unique structures of these compounds, such as the cubic CsCl structure of NaXe and the orthorhombic CaIrO₃-type structure of NaXe₃, allow for the stabilization of xenon in a chemically active form. This stabilization is achieved through the interaction of xenon’s outer electrons with the electropositive sodium atoms .
Comparaison Avec Des Composés Similaires
Sodium xenon compounds can be compared with other xenon compounds, such as xenon fluorides and oxides. While xenon fluorides (e.g., XeF₂, XeF₄, XeF₆) are well-characterized and form stable salts, sodium xenon compounds are unique due to their high-pressure synthesis and metallic properties. Similar compounds include xenon oxides (e.g., XeO₃, XeO₄), which are powerful oxidizing agents but are not stable under ambient conditions .
Conclusion
Sodium xenon compounds represent a unique and intriguing area of study in the field of chemistry
Propriétés
Numéro CAS |
11074-71-8 |
|---|---|
Formule moléculaire |
NaXe |
Poids moléculaire |
154.28 g/mol |
Nom IUPAC |
sodium;xenon |
InChI |
InChI=1S/Na.Xe |
Clé InChI |
UBWPHLMJIVWUMF-UHFFFAOYSA-N |
SMILES canonique |
[Na].[Xe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


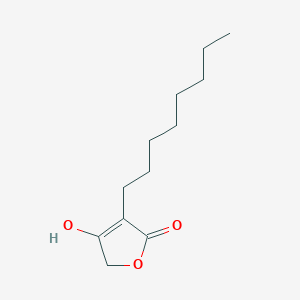
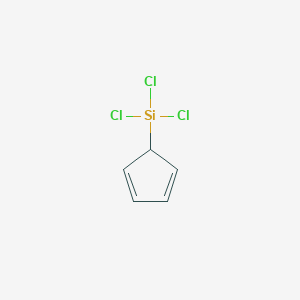
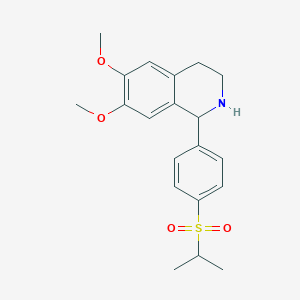
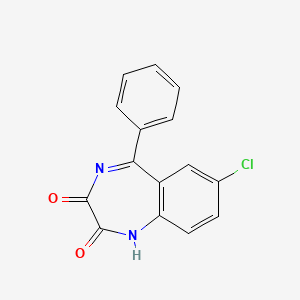
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

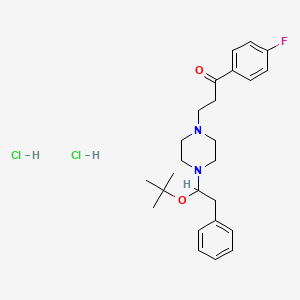
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
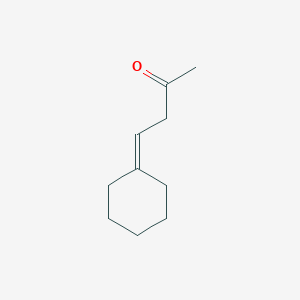
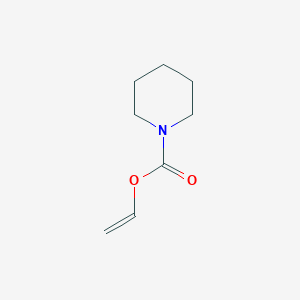
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

